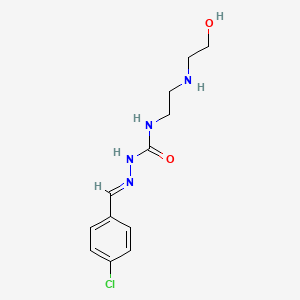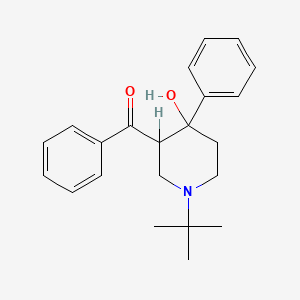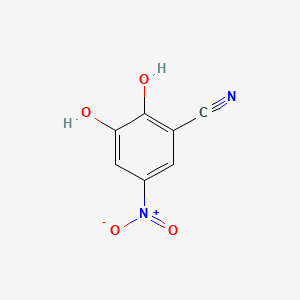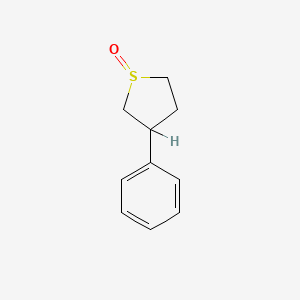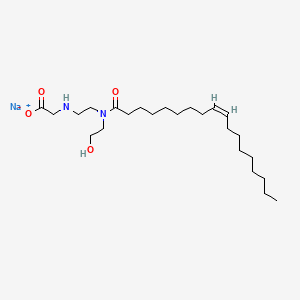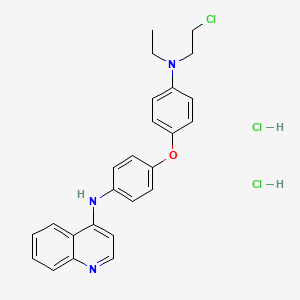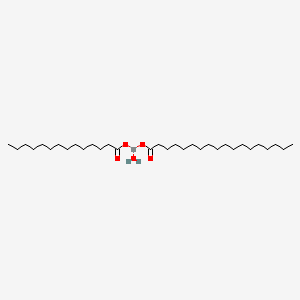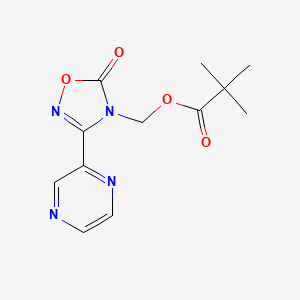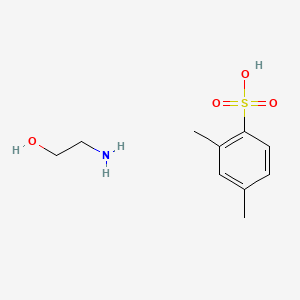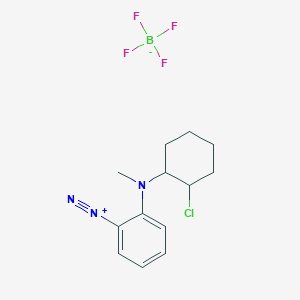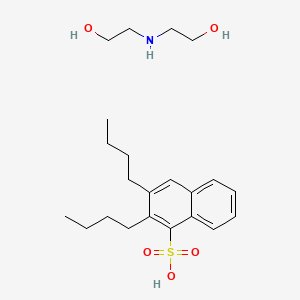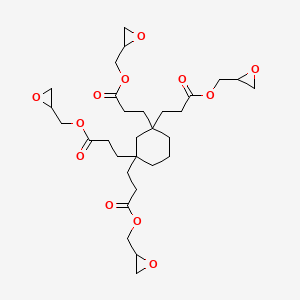
Tetrakis(2,3-epoxypropyl) cyclohexane-1,1,3,3-tetrapropionate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetrakis(2,3-epoxypropyl) cyclohexane-1,1,3,3-tetrapropionate: is an organic compound characterized by the presence of four epoxypropyl groups attached to a cyclohexane ring. This compound is known for its unique chemical properties and is widely used in various industrial and scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Tetrakis(2,3-epoxypropyl) cyclohexane-1,1,3,3-tetrapropionate typically involves the reaction of cyclohexane-1,1,3,3-tetrapropionic acid with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate ester, which is then converted to the final product by the action of the base.
Industrial Production Methods: In industrial settings, the production of this compound is carried out in large reactors where the reactants are mixed under controlled temperature and pressure conditions. The reaction mixture is then purified using techniques such as distillation and recrystallization to obtain the pure compound.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Tetrakis(2,3-epoxypropyl) cyclohexane-1,1,3,3-tetrapropionate can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: It can participate in substitution reactions where the epoxy groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, including amines and thiols.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry: Tetrakis(2,3-epoxypropyl) cyclohexane-1,1,3,3-tetrapropionate is used as a cross-linking agent in polymer chemistry. It helps in the formation of three-dimensional polymer networks, enhancing the mechanical properties of the resulting materials.
Biology: In biological research, this compound is used as a reagent for the modification of biomolecules. It can be used to introduce epoxy groups into proteins and nucleic acids, facilitating the study of their interactions and functions.
Medicine: The compound has potential applications in drug delivery systems. Its ability to form stable complexes with various drugs makes it a valuable tool for improving the solubility and bioavailability of therapeutic agents.
Industry: In the industrial sector, this compound is used as an additive in coatings and adhesives. It enhances the durability and performance of these materials, making them suitable for use in harsh environments.
Wirkmechanismus
The mechanism by which Tetrakis(2,3-epoxypropyl) cyclohexane-1,1,3,3-tetrapropionate exerts its effects involves the formation of covalent bonds with target molecules. The epoxy groups react with nucleophiles such as amines and thiols, leading to the formation of stable adducts. This reactivity is exploited in various applications, including polymer cross-linking and biomolecule modification.
Vergleich Mit ähnlichen Verbindungen
- Tetrakis(2,3-epoxypropyl) cyclohexane-1,3-dimethylamine
- Tetrakis(2,3-epoxypropyl) cyclohexane-1,1,3,3-tetramethylamine
Uniqueness: Tetrakis(2,3-epoxypropyl) cyclohexane-1,1,3,3-tetrapropionate is unique due to the presence of four epoxypropyl groups attached to a cyclohexane ring. This structure imparts distinct chemical properties, making it highly reactive and suitable for a wide range of applications. Compared to similar compounds, it offers enhanced stability and reactivity, making it a preferred choice in various industrial and research settings.
Eigenschaften
CAS-Nummer |
51334-03-3 |
|---|---|
Molekularformel |
C30H44O12 |
Molekulargewicht |
596.7 g/mol |
IUPAC-Name |
oxiran-2-ylmethyl 3-[1,3,3-tris[3-(oxiran-2-ylmethoxy)-3-oxopropyl]cyclohexyl]propanoate |
InChI |
InChI=1S/C30H44O12/c31-25(39-16-21-12-35-21)2-8-29(9-3-26(32)40-17-22-13-36-22)6-1-7-30(20-29,10-4-27(33)41-18-23-14-37-23)11-5-28(34)42-19-24-15-38-24/h21-24H,1-20H2 |
InChI-Schlüssel |
HOPBTWCXHDBJFB-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(CC(C1)(CCC(=O)OCC2CO2)CCC(=O)OCC3CO3)(CCC(=O)OCC4CO4)CCC(=O)OCC5CO5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


